ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyridine ring, and several functional groups including cyano, difluoromethyl, and cyclopropylamino
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction involving a halogenated pyridine derivative.
Functional Group Modifications: The cyano and difluoromethyl groups can be introduced through specific reagents such as cyanogen bromide and difluoromethylating agents, respectively.
Final Coupling: The final step involves coupling the thiazole and pyridine intermediates under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new agrochemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 4-({[3-CYANO-6-(TRIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
- **ETHYL 4-({[3-CYANO-6-(METHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
The presence of the difluoromethyl group in ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to biological targets.
Properties
IUPAC Name |
ethyl 4-[[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanylmethyl]-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S2/c1-3-26-17(25)14-13(24-18(28-14)22-10-4-5-10)8-27-16-11(7-21)9(2)6-12(23-16)15(19)20/h6,10,15H,3-5,8H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGPTIUIKHFBCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2CC2)CSC3=C(C(=CC(=N3)C(F)F)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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